Cas no 2228244-31-1 (3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile)

3-(2,5-Difluoro-4-methylphenyl)-3-hydroxypropanenitrile is a fluorinated aromatic nitrile derivative with a hydroxyl functional group, offering versatile reactivity in synthetic chemistry. Its difluoro and methyl substituents enhance electronic and steric properties, making it valuable for fine chemical synthesis and pharmaceutical intermediates. The presence of both hydroxyl and nitrile groups allows for further functionalization, including condensation, reduction, or nucleophilic addition reactions. This compound’s structural features contribute to its utility in constructing complex molecules with precise regiochemical control. Its stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile supports applications in medicinal chemistry and material science.
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile structure
2228244-31-1 structure
商品名:3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
CAS番号:2228244-31-1
MF:C10H9F2NO
メガワット:197.181369543076
CID:6240605
PubChem ID:165711025

3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
    • 2228244-31-1
    • EN300-1757191
    • インチ: 1S/C10H9F2NO/c1-6-4-9(12)7(5-8(6)11)10(14)2-3-13/h4-5,10,14H,2H2,1H3
    • InChIKey: PQWOMTARLLUHDE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C(=CC=1C(CC#N)O)F

計算された属性

  • せいみつぶんしりょう: 197.06522023g/mol
  • どういたいしつりょう: 197.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 44Ų

3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757191-10.0g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
10g
$4545.0 2023-06-03
Enamine
EN300-1757191-10g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
10g
$4545.0 2023-09-20
Enamine
EN300-1757191-0.5g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
0.5g
$1014.0 2023-09-20
Enamine
EN300-1757191-1.0g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
1g
$1057.0 2023-06-03
Enamine
EN300-1757191-5.0g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
5g
$3065.0 2023-06-03
Enamine
EN300-1757191-2.5g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
2.5g
$2071.0 2023-09-20
Enamine
EN300-1757191-0.05g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
0.05g
$888.0 2023-09-20
Enamine
EN300-1757191-0.1g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
0.1g
$930.0 2023-09-20
Enamine
EN300-1757191-5g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
5g
$3065.0 2023-09-20
Enamine
EN300-1757191-0.25g
3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile
2228244-31-1
0.25g
$972.0 2023-09-20

3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile 関連文献

3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrileに関する追加情報

3-(2,5-Difluoro-4-methylphenyl)-3-hydroxypropanenitrile: A Comprehensive Overview

3-(2,5-Difluoro-4-methylphenyl)-3-hydroxypropanenitrile (CAS No: 2228244-31-1) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its fluorinated aromatic ring, hydroxyl group, and cyano group, which collectively contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery, particularly due to their ability to enhance lipophilicity and improve bioavailability. The presence of the difluorophenyl group in this compound makes it a promising candidate for various pharmacological applications. Researchers have explored its potential as a building block for constructing bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.

The hydroxynitrile moiety in this compound adds another layer of complexity to its reactivity and functionality. This group has been shown to participate in various biochemical pathways, making it a valuable component in the synthesis of natural product analogs. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives of this compound, which are critical for studying its stereochemical effects in biological systems.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, addition reactions, and oxidative processes. The choice of synthetic route depends on the availability of starting materials and the desired stereochemical outcome. For instance, the use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.

From a materials science perspective, this compound has shown potential as a precursor for advanced polymers and coatings. Its ability to form stable bonds with other functional groups makes it an attractive candidate for developing materials with tailored properties, such as high thermal stability or enhanced mechanical strength.

Furthermore, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the fluorinated aromatic ring plays a crucial role in stabilizing certain reactive intermediates, which could be exploited for designing more efficient chemical transformations.

In conclusion, 3-(2,5-difluoro-4-methylphenyl)-3-hydroxypropanenitrile (CAS No: 2228244-31-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of functional groups and fluorinated aromatic system positions it as a valuable tool in modern chemistry research.

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